N-(5-bromo-2-hydroxyphenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(5-bromo-2-hydroxyphenyl)acetamide can be synthesized by reacting ethanol and 2-aminophenol in a catalytic hydrogenation process . The reaction can proceed without a catalyst, but the use of an acid catalyst increases the yield . Another method involves the use of benzyltrimethylammonium tribromide in methanol and dichloromethane at ambient temperature .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods, with optimizations for scale and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-(5-bromo-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
N-(5-bromo-2-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Utilized in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The bromine atom in the compound enhances its reactivity, allowing it to form stable complexes with target proteins .
Comparison with Similar Compounds
2-Acetamidophenol: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2-hydroxyaniline: Similar structure but different functional groups, leading to varied chemical behavior.
N-(5-Bromo-2-hydroxyphenyl)acetamide: Another closely related compound with similar applications.
Uniqueness: this compound’s unique combination of acetamido and bromophenol groups makes it particularly valuable in pharmaceutical synthesis and industrial applications. Its ability to undergo diverse chemical reactions and form stable complexes with proteins sets it apart from similar compounds .
Properties
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPOKHIASGOGJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359603 |
Source
|
Record name | 2-ACETAMIDO-4-BROMOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24785870 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
107986-49-2 |
Source
|
Record name | 2-ACETAMIDO-4-BROMOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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